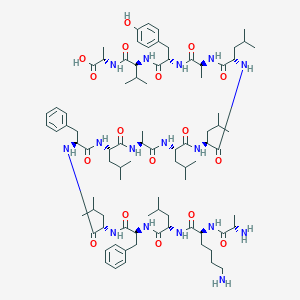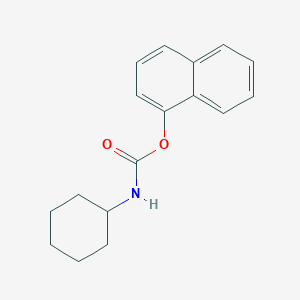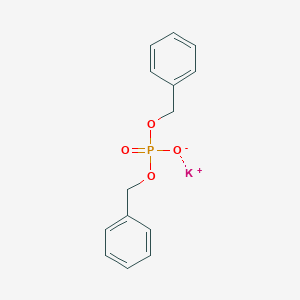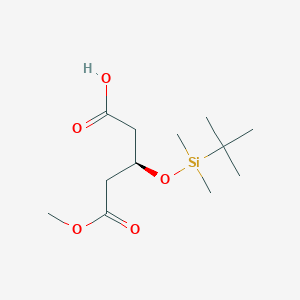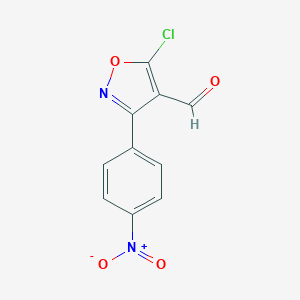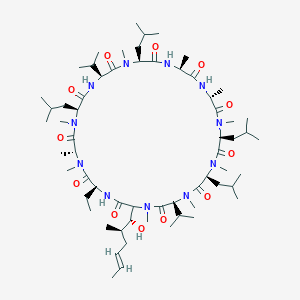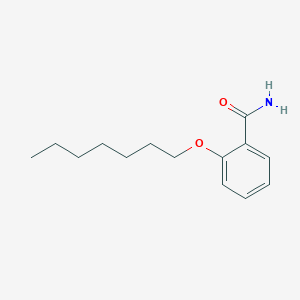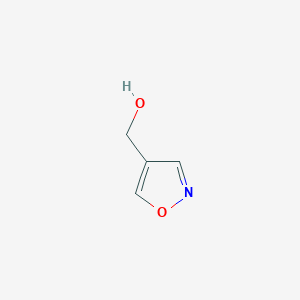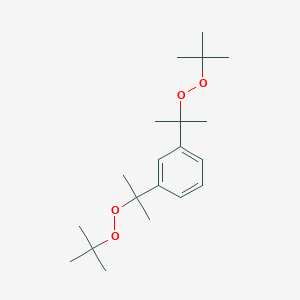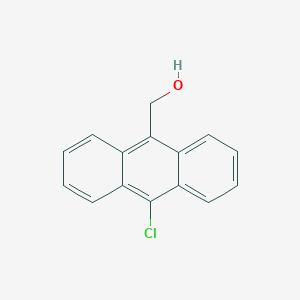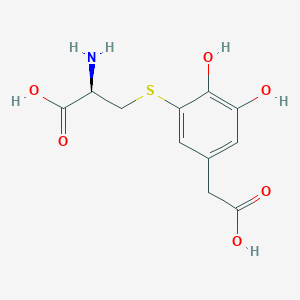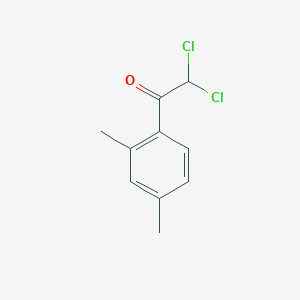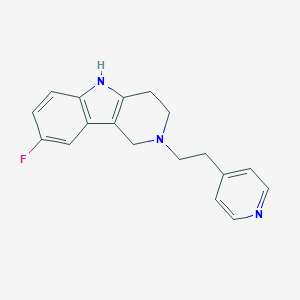
Carvotroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvotroline is a chemical compound that belongs to the class of tropanes. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. Carvotroline has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
Carvotroline acts as a potent inhibitor of the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, which is thought to be responsible for its therapeutic effects. Carvotroline also acts as a potent antagonist of the muscarinic acetylcholine receptor, which is involved in various neurological processes.
Biochemical and Physiological Effects:
Carvotroline has been found to possess a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which is thought to be responsible for its therapeutic effects. Carvotroline has also been found to increase the levels of acetylcholine in the brain, which is involved in various neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Carvotroline has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, carvotroline also has some limitations for lab experiments. It is a potent inhibitor of neurotransmitter reuptake, which means that it can have significant effects on the nervous system. This can make it difficult to study its effects in isolation from other neurotransmitters.
Zukünftige Richtungen
There are several potential future directions for research on carvotroline. One area of interest is its potential use in the treatment of Parkinson's disease. Carvotroline has been shown to increase the release of dopamine in the brain, which is the neurotransmitter that is depleted in Parkinson's disease. Another area of interest is its potential use in the treatment of Alzheimer's disease. Carvotroline has been shown to increase the release of acetylcholine in the brain, which is the neurotransmitter that is depleted in Alzheimer's disease. Additionally, carvotroline may have potential applications in the treatment of schizophrenia, depression, and anxiety disorders. Further research is needed to fully understand the potential therapeutic applications of carvotroline.
Wissenschaftliche Forschungsanwendungen
Carvotroline has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. Carvotroline has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
107266-08-0 |
|---|---|
Molekularformel |
C18H18FN3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2 |
InChI-Schlüssel |
PMXOASNGMJAYTN-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |
Kanonische SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4 |
Andere CAS-Nummern |
107266-08-0 |
Synonyme |
carvotroline carvotroline hydrochloride WY-47791 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

